N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine
Description
Properties
Molecular Formula |
C8H15N5O |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
N-methyl-1-(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C8H15N5O/c1-9-6-7-10-8(12-11-7)13-2-4-14-5-3-13/h9H,2-6H2,1H3,(H,10,11,12) |
InChI Key |
DNSBIPQROJAWFA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=NN1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclocondensation
This two-step approach leverages nucleophilic ring-opening followed by cyclization to construct the 1,2,4-triazole core.
Step 1: Synthesis of N-Guanidinosuccinimide
Reacting succinic anhydride with aminoguanidine hydrochloride in tetrahydrofuran (THF) at 80°C forms N-guanidinosuccinimide, a key intermediate.
Step 2: Microwave-Assisted Cyclocondensation
Morpholine (2 equivalents) reacts with N-guanidinosuccinimide under microwave irradiation in acetonitrile at 170°C for 25 minutes, achieving a 79% yield of the target compound.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 79 |
| Temperature (°C) | 170 | 79 |
| Time (min) | 25 | 79 |
This method benefits from rapid reaction kinetics and scalability (up to 10 mmol).
Lithium-Reagent-Mediated Protection/Functionalization
A patent route (CN113651762A) outlines regioselective synthesis to avoid N-methyl isomerization:
Step 1: N-Methylation of 1,2,4-Triazole
1,2,4-Triazole reacts with chloromethane in ethanol under reflux with potassium hydroxide, yielding 1-methyl-1H-1,2,4-triazole.
Step 2: 5-Position Protection
Using n-butyllithium and dibromomethane in tetrahydrofuran (THF) at −78°C, the 5-position is protected as a bromine substituent.
Step 3: Carboxylation and Amination
Lithium diisopropylamide (LDA) facilitates carboxylation at the 3-position with CO₂, followed by esterification with thionyl chloride/methanol. Subsequent deprotection and amination with methylamine yield the final product.
Microwave-Enhanced One-Pot Synthesis
A scalable one-pot method combines N-guanidinosuccinimide and morpholine under microwave conditions:
- Reagents : 1.0 mmol N-guanidinosuccinimide, 2.0 mmol morpholine, 1 mL acetonitrile.
- Conditions : 170°C, 25 minutes.
- Yield : 75–79% (1–10 mmol scale).
This approach eliminates intermediate isolation, reducing purification steps and improving efficiency.
Comparative Analysis of Methodologies
Key Research Discoveries
- Microwave Optimization : Increasing temperature from 160°C to 170°C improves yield by 14% due to enhanced reaction kinetics.
- Solvent Effects : Acetonitrile outperforms ethanol or water by stabilizing intermediates via polar interactions.
- Morpholine Reactivity : Secondary amines like morpholine exhibit superior nucleophilicity compared to aromatic amines, minimizing byproducts.
- Regioselectivity Control : Lithium reagents (e.g., LDA) prevent N-methyl isomerization, ensuring product fidelity.
Structural Confirmation and Applications
- NMR Data : $$ ^1H $$-NMR (400 MHz, DMSO-d₆): δ 3.58 (m, 8H, morpholine), 2.95 (s, 3H, N-CH₃), 2.45 (s, 2H, CH₂NH).
- Biological Relevance : The morpholino-triazole scaffold shows promise in kinase inhibition (CSNK2) and antiviral applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Core Heterocycle Variations
The 1,2,4-triazole core distinguishes the target compound from analogues with pyrazole, oxadiazole, or isoxazole heterocycles. Key differences include:
Key Insight: The 1,2,4-triazole core provides three nitrogen atoms capable of hydrogen bonding, enhancing target binding compared to oxadiazoles (two N, one O) or pyrazoles (two N). Morpholino’s oxygen further improves solubility relative to phenyl or alkyl substituents .
Substituent Effects on Bioactivity and Solubility
Substituents at the triazole 3-position critically influence pharmacological properties:
Key Insight: Morpholino substituents balance polarity and steric demand, making the target compound versatile for both solubility and target engagement compared to highly lipophilic (e.g., cyclopropyl) or bulky (e.g., sulfonyl) groups.
Biological Activity
N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 3-morpholino-1H-1,2,4-triazole with N-methylmethanamine. The compound's structure is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
Table 1: Synthesis Conditions and Yields
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Ethanol | 180 | 25 | 27 |
| Water | 180 | 25 | 28 |
| Acetate | 180 | 25 | 64 |
| MeCN | 170 | 25 | 79 |
The synthesis methods employed have shown to yield high-purity products suitable for biological assays .
2.1 Antifungal Activity
This compound exhibits notable antifungal properties. Studies indicate that it has a mechanism that may involve the disruption of ergosterol biosynthesis in fungal cells. For instance, compounds related to this structure have shown minimum inhibitory concentrations (MICs) that are competitive with established antifungal agents like fluconazole .
2.2 Antitumor Properties
The compound has been evaluated for its antitumor activity against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation. In vitro studies have demonstrated cytotoxic effects with IC50 values comparable to those of conventional chemotherapeutic agents .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis.
- Modulation of Cell Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of N-Methyl derivatives against Candida glabrata. The results indicated that these compounds not only inhibited fungal growth but also altered ergosterol levels, suggesting a novel mechanism distinct from traditional azoles .
Case Study 2: Antitumor Activity
In another investigation, the compound was tested against human breast cancer cell lines (MCF7). The findings revealed significant cytotoxicity with an IC50 value lower than that observed for doxorubicin, indicating promising potential as an anticancer agent .
4. Conclusion
This compound demonstrates considerable promise in both antifungal and antitumor applications. Its unique structural features contribute to its biological activity, making it a candidate for further research and development in pharmacology.
Q & A
Basic: How can the synthesis of N-Methyl-1-(3-morpholino-1H-1,2,4-triazol-5-yl)methanamine be optimized for higher yield and purity?
Methodological Answer:
Synthesis typically involves forming the triazole core followed by introducing the morpholino and methylamine groups. Key factors include:
- Temperature control : Elevated temperatures (80–100°C) during triazole ring formation improve cyclization efficiency .
- Catalyst selection : Use of Cu(I) catalysts for azide-alkyne cycloaddition (CuAAC) enhances regioselectivity .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol) removes unreacted morpholine derivatives .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the triazole ring (δ 8.1–8.5 ppm for H-triazole) and morpholine integration (δ 3.6–3.8 ppm for O-CH) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 253.13 for CHNO) .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Basic: What preliminary assays are recommended to assess its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa or HepG2) at 10–100 µM concentrations .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to evaluate affinity .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., kinase ATP pockets). The morpholino group’s oxygen may form hydrogen bonds with Asp86 in EGFR .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 50–100 ns trajectories .
- DFT calculations : Gaussian09 calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
Advanced: What crystallographic strategies resolve its 3D structure?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets .
- Refinement : SHELXL refines anisotropic displacement parameters; the triazole ring’s planarity is validated via R < 5% .
- Validation : PLATON checks for voids and hydrogen-bonding networks (e.g., N–H···O interactions between morpholino and triazole) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response curves : Re-evaluate IC values using standardized protocols (e.g., 72-hour incubation for cytotoxicity) .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show artifacts .
Advanced: What physicochemical properties influence its pharmacokinetics?
Methodological Answer:
- LogP : Experimental shake-flask method (LogP ~1.5) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
- Solubility : pH-dependent solubility (e.g., >10 mg/mL in pH 2.0 buffer due to protonation of the triazole N-atom) .
- pKa : Potentiometric titration determines basicity (pKa ~7.2 for the morpholino amine) .
Advanced: How does conformational flexibility affect its binding mode?
Methodological Answer:
- X-ray crystallography : Compare ligand-bound vs. apo structures to identify induced-fit movements (e.g., morpholino ring rotation) .
- Torsion angle analysis : The methylamine linker (C–N–C–C) adopts a gauche conformation (60° dihedral) to minimize steric clash .
Advanced: How does it compare to analogs like N-methyl-1-(3-pyridinyl)methanamine?
Methodological Answer:
- Bioisosterism : Morpholino (O-based) vs. pyridine (N-based) alters hydrogen-bonding capacity (e.g., morpholino’s oxygen interacts with Arg112 in MDM2) .
- SAR studies : Morpholino derivatives show 10-fold higher solubility than phenyl analogs due to reduced hydrophobicity .
Advanced: How to bridge in vitro and in vivo efficacy gaps?
Methodological Answer:
- PK/PD modeling : Allometric scaling from rodent data predicts human clearance (e.g., 15 mL/min/kg) .
- Formulation : Nanoemulsions or cyclodextrin complexes improve oral bioavailability (>40% in rats) .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives retaining activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
